N-[4-(dipropylsulfamoyl)phenyl]-2-methylbenzamide
Overview
Description
N-[4-(dipropylsulfamoyl)phenyl]-2-methylbenzamide is a chemical compound with the molecular formula C23H32N2O3S.
Preparation Methods
The synthesis of N-[4-(dipropylsulfamoyl)phenyl]-2-methylbenzamide typically involves the reaction of 4-aminobenzamide with dipropylsulfamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include automated processes and continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
N-[4-(dipropylsulfamoyl)phenyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[4-(dipropylsulfamoyl)phenyl]-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-[4-(dipropylsulfamoyl)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits the activity of cytosolic phospholipase A2α (cPLA2α) by binding to its active site, thereby preventing the release of arachidonic acid from phospholipids. This inhibition reduces the production of inflammatory mediators like prostaglandins and leukotrienes, which are involved in the inflammatory response .
Comparison with Similar Compounds
N-[4-(dipropylsulfamoyl)phenyl]-2-methylbenzamide can be compared with other similar compounds, such as:
N-[4-(dipropylsulfamoyl)phenyl]-2-methoxybenzamide: This compound has a methoxy group instead of a methyl group, which may affect its reactivity and biological activity.
N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide: The presence of a dimethylpropanamide group can influence its solubility and interaction with enzymes.
The uniqueness of this compound lies in its specific structural features that confer its inhibitory activity against cPLA2α, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-(dipropylsulfamoyl)phenyl]-2-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-4-14-22(15-5-2)26(24,25)18-12-10-17(11-13-18)21-20(23)19-9-7-6-8-16(19)3/h6-13H,4-5,14-15H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOBKOKHKVULKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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